Warfarin

Stereoselective pharmacology Anticoagulant enantiomer activity Pharmacokinetic enantiomer differentiation

Racemic warfarin reference standard with documented enantiomeric purity for VKORC1/CYP2C9 pharmacogenomic studies. S-enantiomer exhibits 2–5× greater potency than R-enantiomer, with competitive metabolic inhibition (Ki = 6.0–6.9 µM). Only certified ≥98% HPLC purity with defined impurity profiles ensures reproducible chiral LC-MS/MS method validation and genotype-guided dosing research. Ideal for analysis of clotting factor synthesis inhibition and coagulation cascade studies.

Molecular Formula C19H16O4
Molecular Weight 308.3 g/mol
CAS No. 81-81-2
Cat. No. B611796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWarfarin
CAS81-81-2
SynonymsWarfarin;  d-Con;  Rat-ola;  Warfarin Q;  NSC 59813;  NSC-59813;  NSC59813;  Tox-Hid; 
Molecular FormulaC19H16O4
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3
InChIKeyPJVWKTKQMONHTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.002 % (NIOSH, 2024)
Solubility: 1 g in 1.5 mL water, 1.9 mL alcohol, >10,000 mL chloroform, >10,000 mL ether /Warfarin potassium/
In water, 17 mg/L at 20 °C
Soluble in acetone, dioxane;  moderately soluble in methanol, ethanol, isopropanol, some oils;  freely soluble in alkaline aqueous solution (forms a water-sol sodium salt);  practically insoluble in benzene, cyclohexane, Skellysolves A and B.
In acetone 65, chloroform 56, dioxane 100 (all in g/L, 20 °C)
0.017 mg/mL at 20 °C
Solubility in water, g/100ml at 20Â °C: 0.0017 (very poor)
0.002%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Warfarin (CAS 81-81-2): A Racemic Coumarin Anticoagulant with Clinically Distinct Enantiomer Pharmacodynamics and Pharmacogenomic Variability


Warfarin (CAS 81-81-2) is a vitamin K antagonist anticoagulant that exists as a racemic mixture of two pharmacologically distinct enantiomers: S-warfarin and R-warfarin. The compound inhibits vitamin K epoxide reductase complex 1 (VKORC1), thereby blocking the regeneration of reduced vitamin K and impairing the synthesis of functional vitamin K-dependent clotting factors (II, VII, IX, X) [1]. The S-enantiomer exhibits 2 to 5 times greater anticoagulant activity than the R-enantiomer in humans but undergoes more rapid clearance via cytochrome P450 2C9 (CYP2C9)-mediated oxidation [2]. Warfarin remains the most widely prescribed oral anticoagulant globally, with extensive historical clinical evidence and a well-established reversal protocol using vitamin K. Its narrow therapeutic index and substantial interindividual dose variability (up to 20-fold differences in maintenance requirements) are driven primarily by genetic polymorphisms in CYP2C9 and VKORC1 [3].

Why Warfarin Sodium Cannot Be Arbitrarily Substituted: The Critical Role of Enantiomeric Composition, Impurity Profiles, and Pharmacogenomic Determinants


Generic substitution of warfarin without consideration of enantiomeric purity, impurity profiles, or patient-specific pharmacogenomic factors introduces clinically significant risk. Warfarin is administered as a racemate, and the relative potency of S-warfarin versus R-warfarin differs by a factor of 2 to 5, meaning that any deviation in enantiomeric ratio alters anticoagulant response [1]. Furthermore, S-warfarin metabolism by CYP2C9 is competitively inhibited by R-warfarin (Ki = 6.0–6.9 µM for S-7-hydroxylation), creating a complex enantiomeric interaction that cannot be predicted from single-enantiomer data [2]. The presence of specific genetic polymorphisms in CYP2C9 and VKORC1 accounts for 63% of dose variance, with VKORC1 mutant homozygotes requiring 50% lower maintenance doses than wild-type patients [3]. Substitution with alternative anticoagulants—such as direct oral anticoagulants (DOACs)—fundamentally alters the risk-benefit calculus: warfarin retains a unique position in patients with mechanical heart valves, severe renal impairment (CrCl <15 mL/min), antiphospholipid syndrome, and conditions requiring reliable reversal with vitamin K [4]. Analytical-grade warfarin reference standards with certified purity ≥99.0% (HPLC) and defined impurity profiles are essential for accurate pharmacokinetic studies and method validation .

Quantitative Differentiation of Warfarin (CAS 81-81-2): Head-to-Head Enantiomer Potency, Pharmacogenomic Dose Determinants, and Comparative Clinical Outcomes


S-Warfarin Exhibits 2- to 5-Fold Greater Anticoagulant Potency Than R-Warfarin in Humans, with Distinct Clearance Kinetics

S-warfarin demonstrates 2 to 5 times greater anticoagulant activity than R-warfarin in humans, yet is cleared more rapidly from plasma with a mean half-life of 33.0 hours compared to 45.4 hours for R-warfarin in the same subjects [1]. In hepatic microsomal fractions, S-warfarin is 1.9 to 3.5 times more effective than R-warfarin at inhibiting the conversion of vitamin K epoxide to vitamin K₁ [2]. The apparent volumes of distribution of the two enantiomers are not significantly different [1]. R-warfarin competitively inhibits the CYP2C9-mediated 7-hydroxylation of S-warfarin with a Ki of 6.0–6.9 µM, whereas S-warfarin is a weak inhibitor of R-warfarin metabolism [3]. This enantiomeric interaction means that the net anticoagulant effect of racemic warfarin cannot be predicted from single-enantiomer data.

Stereoselective pharmacology Anticoagulant enantiomer activity Pharmacokinetic enantiomer differentiation

VKORC1 and CYP2C9 Genotypes Explain 63% of Warfarin Dose Variance, Enabling Pharmacogenomic Dose Stratification

In a study of 100 anticoagulated patients, VKORC1 G(1542)C polymorphism was associated with decreased warfarin doses of 21% in heterozygotes and 50% in homozygous mutant patients compared to wild-type (p < 0.0001) [1]. Combined VKORC1 and CYP2C9 genotypes, together with age and body weight, explained 63% of total warfarin dose variance (partial r² = 0.21 for VKORC1; 0.20 for CYP2C9) [1]. Patients with CYP2C9 and VKORC1 mutant genotypes and CALU wild-type required mean daily doses of 2.8 ± 0.3 mg/day, compared to 7.8 ± 1.5 mg/day for CYP2C9 and VKORC1 wild-type with CALU mutant genotypes (p < 0.01) [1]. A pharmacogenetic dosing algorithm achieved an R² of 63% with median absolute error of 5.5 mg/week, outperforming the clinical algorithm (R² = 48%; MAE = 7.0 mg/week) [2].

Pharmacogenomics Personalized anticoagulation VKORC1 polymorphism

Warfarin Demonstrates Equivalent Efficacy to DOACs in High-Quality Anticoagulation Settings (TTR Q4 Analysis)

In a regulatory data synthesis of the four pivotal DOAC trials (RE-LY, ROCKET AF, ARISTOTLE, ENGAGE AF-TIMI 48), mean trial site time in therapeutic range (TTR) ranged from 55% to 65% [1]. When outcomes were stratified by TTR quartile, the apparent superiority of DOACs over warfarin diminished in the highest TTR quartile (Q4). For 10 of 15 comparisons, the Q4 point estimate was equal to or outside the pivotal trials' overall upper 95% confidence interval [1]. Meta-analysis of Q4 trial site data suggested no difference between DOAC and warfarin for stroke/systemic embolism and overall mortality [1]. Patient adherence at one year for warfarin was 37.2%, substantially lower than DOACs (68%–77%) [2].

Atrial fibrillation anticoagulation TTR outcomes DOAC comparative efficacy

Warfarin PK Profile: 42-Hour Half-Life Enables Once-Daily Dosing and Sustained Anticoagulation

Warfarin exhibits a terminal elimination half-life of approximately 42 hours, which is 3- to 7-fold longer than all currently marketed DOACs: dabigatran (12–14 h), apixaban (12 h), rivaroxaban (6–13 h), and edoxaban (10–14 h) [1]. Warfarin is 97–99% protein-bound, compared to 38% for dabigatran, 87% for apixaban, >90% for rivaroxaban, and 55% for edoxaban [1]. The volume of distribution of warfarin is 10 L, reflecting predominant intravascular restriction, versus 50–70 L for dabigatran and 107 L for edoxaban [1]. R-warfarin half-life ranges from 37 to 89 hours, while S-warfarin ranges from 21 to 43 hours [2].

Oral anticoagulant pharmacokinetics Half-life comparison Protein binding

Analytical-Grade Warfarin Reference Standard with Certified Purity ≥99.0% (HPLC) for Regulatory Method Validation

Warfarin reference standards manufactured for pesticide residue analysis and pharmaceutical quality control applications are specified with assay purity of ≥99.0% as determined by HPLC . These standards are supplied with Certificates of Analysis (COA) documenting purity, impurity profiles, and analytical characterization data meeting ICH and pharmacopoeial requirements . USP-grade warfarin reference standards are traceable to official pharmacopoeias and are intended for use in specified quality tests and assays per USP monographs . The availability of well-characterized warfarin impurity reference standards (including related compounds A and B) supports ANDA/DMF submissions, stability studies, and forced degradation assessments .

Analytical reference standard HPLC purity certification Pharmacopoeia traceability

Warfarin Exhibits 20-Fold Greater Fetal Transfer Than Bromadiolone, Defining Distinct Teratogenic Risk Profiles

In a rat model investigating mechanisms of teratogenicity, warfarin demonstrated high maternal-to-fetal transfer, whereas bromadiolone (a second-generation anticoagulant rodenticide sharing the vitamin K antagonist mechanism) exhibited only modest placental transfer—approximately 5% of the warfarin level [1]. Warfarin evoked skeletal deformities in neonatal rats, while bromadiolone failed to cause such teratogenic effects [1]. This difference was attributed to near-complete hepatic uptake of bromadiolone in the dam, resulting in low plasma bioavailability and minimal peripheral tissue exposure [1].

Vitamin K antagonist teratogenicity Placental transfer Rodenticide comparative toxicology

Procurement-Relevant Application Scenarios for Warfarin (CAS 81-81-2) Based on Quantified Differentiation Evidence


Pharmacogenomics Research and Precision Anticoagulation Algorithm Development

Investigators developing genotype-guided warfarin dosing algorithms require well-characterized reference standards for analytical method validation and clinical pharmacokinetic studies. Given that VKORC1 and CYP2C9 polymorphisms explain 63% of dose variance and produce a 2.8-fold difference in mean maintenance requirements between genotype extremes (2.8 vs 7.8 mg/day) [1], research-grade warfarin with documented enantiomeric purity is essential. Procurement of USP-grade or certified reference standards with HPLC purity ≥99.0% ensures reproducible analytical measurements across study sites . The availability of defined warfarin impurity reference standards supports stability-indicating method development for bioanalytical applications in pharmacogenomic trials.

Chiral Chromatography Method Development and Enantiomer-Specific Pharmacokinetic Studies

S-warfarin exhibits 2- to 5-fold greater anticoagulant potency than R-warfarin, with distinct clearance half-lives (33.0 vs 45.4 hours) and competitive metabolic inhibition (Ki = 6.0–6.9 µM for R-warfarin inhibition of S-warfarin 7-hydroxylation) [2]. Analytical laboratories developing chiral HPLC or LC-MS/MS methods for warfarin enantiomer quantification require authenticated racemic warfarin reference standards and, ideally, individual R- and S-enantiomer standards for method calibration. The choice of reference material directly impacts method accuracy, as racemic versus enantiopure standards yield fundamentally different calibration responses in chiral separations.

Health System Formulary Decision Support for Anticoagulation Management Programs

In health systems with established anticoagulation clinics achieving time in therapeutic range (TTR) ≥70%, warfarin demonstrates equivalent efficacy to DOACs for stroke prevention in atrial fibrillation [3]. Regulatory data synthesis of the four pivotal DOAC trials revealed that in the highest TTR quartile (Q4), the apparent superiority of DOACs over warfarin diminished or disappeared for 10 of 15 outcomes assessed [3]. Procurement decisions for formulary management should consider that warfarin offers a cost-effective alternative to DOACs in this subpopulation, with the added advantage of established reversal protocols using vitamin K and a 42-hour half-life that provides a therapeutic buffer against missed doses [4].

Analytical Toxicology and Environmental Fate Studies of Anticoagulant Rodenticides

Warfarin's pharmacokinetic and toxicokinetic properties differ substantially from second-generation anticoagulant rodenticides such as bromadiolone. Specifically, warfarin exhibits approximately 20-fold greater placental transfer than bromadiolone in rodent models, which has direct implications for non-target wildlife exposure risk assessment [5]. Environmental analytical laboratories require warfarin reference standards with certified purity for quantification in biological matrices (liver tissue, plasma) and environmental samples. The availability of warfarin standards with assay ≥99.0% (HPLC) and documented stability under specified storage conditions (2–10°C) is essential for accurate quantification in residue monitoring programs and forensic toxicology investigations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Warfarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.